

Advanced Characterization Guide: FTIR Profiling of N-phenyl-1,3-benzoxazol-2-amine

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Compound of Interest

| | |
|----------------|---|
| Compound Name: | <i>N</i> -phenyl-1,3-benzoxazol-2-amine |
| CAS No.: | 6631-42-1 |
| Cat. No.: | B3063413 |

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Executive Summary & Pharmacophore Context

N-phenyl-1,3-benzoxazol-2-amine (also known as 2-anilinobenzoxazole) is a privileged scaffold in medicinal chemistry, serving as a core structure for antitumor, antimicrobial, and anti-inflammatory agents. Its structural integrity relies on the successful fusion of the benzene and oxazole rings and the retention of the exocyclic secondary amine.

In drug development, distinguishing this compound from its ring-opened precursors (thioureas) or hydrolysis byproducts (benzoxazolones) is critical. While NMR provides definitive structural elucidation, FTIR offers a rapid, non-destructive method for process monitoring and solid-state validation. This guide provides an in-depth spectral analysis, comparing the target molecule against its synthetic precursors to establish a self-validating quality control protocol.

Mechanistic Spectral Analysis

To interpret the FTIR spectrum accurately, one must understand the vibrational causality linked to the molecule's synthesis and stability.

The Synthetic Pathway & Spectral Evolution

The most common synthesis involves the cyclodesulfurization of 1-(2-hydroxyphenyl)-3-phenylthiourea, often generated in situ from 2-aminophenol and phenyl isothiocyanate.

- Step 1 (Precursor): Phenyl isothiocyanate exhibits a massive, diagnostic peak for the cumulative double bond system (-N=C=S).
- Step 2 (Intermediate): The thiourea intermediate shows broad H-bonding (OH/NH) and a C=S character.
- Step 3 (Target): The target molecule is formed by the elimination of H₂S (or equivalent), resulting in:
 - Disappearance of the C=S character.
 - Formation of the rigid benzoxazole C=N bond.
 - Formation of the C-O-C ether linkage within the ring.

Comparative Spectral Data Table

The following table contrasts the target **N-phenyl-1,3-benzoxazol-2-amine** with its critical precursors and potential impurities.

| Functional Group | Vibration Mode | Target: N-phenyl-1,3-benzoxazol-2-amine | Precursor: Phenyl Isothiocyanate | Precursor: 2-Aminophenol | Impurity: Benzoxazolo ne |
|------------------|----------------|--|---|---|--------------------------------------|
| Amine (N-H) | Stretch | 3200–3350 cm ⁻¹ (Sharp, Single) | None | 3300–3400 cm ⁻¹ (Doublet, Primary) | ~3150 cm ⁻¹ (Amide-like) |
| Hydroxyl (O-H) | Stretch | Absent | None | 3200–3550 cm ⁻¹ (Broad) | Absent |
| Isothiocyanate | -N=C=S Stretch | Absent | ~2080–2150 cm ⁻¹ (Very Strong) | None | None |
| Imine (C=N) | Ring Stretch | 1615–1625 cm ⁻¹ | None | None | None |
| Carbonyl (C=O) | Stretch | Absent | None | None | ~1750–1780 cm ⁻¹ (Strong) |
| Ether (C-O-C) | Asym. Stretch | 1240–1250 cm ⁻¹ | None | 1200–1230 cm ⁻¹ (C-O phenol) | ~1100–1200 cm ⁻¹ |
| Aromatic Ring | C=C Skeleton | 1580, 1450 cm ⁻¹ | 1590, 1490 cm ⁻¹ | 1600, 1500 cm ⁻¹ | 1600, 1480 cm ⁻¹ |

Detailed Band Assignment & Interpretation

A. The "Silent" Region (2500–1800 cm⁻¹) – Reaction Completion Check

The most critical check for reaction success is the absence of peaks in this region.

- Diagnostic Marker: Phenyl isothiocyanate has a dominant, broad peak at 2100 ± 50 cm⁻¹ (-N=C=S).

- Validation: If this peak is present, unreacted starting material remains. A clean spectrum of **N-phenyl-1,3-benzoxazol-2-amine** must be flat in this baseline region.

B. The High-Frequency Region (3500–2800 cm^{-1}) – H-Bonding Network

- Target Signal: A single, relatively sharp band at 3200–3350 cm^{-1} corresponds to the secondary amine (N-H) stretch.
- Differentiation:
 - vs. 2-Aminophenol: The precursor has a broad O-H band overlapping with primary amine doublets (symmetric/asymmetric) in this region. The target's peak is sharper and lacks the "mound" shape of phenolic H-bonding.
 - vs. Tautomers: While the imino tautomer (benzoxazoline form) is possible, the solid-state (KBr) spectrum typically reflects the amino form, evidenced by this distinct N-H stretch.

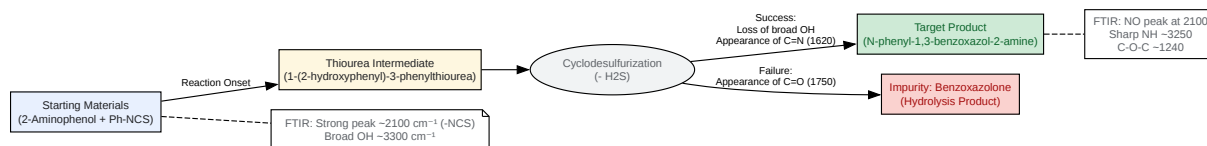
C. The Fingerprint Region (1700–1000 cm^{-1}) – Scaffold Confirmation

- The C=N Ring Closure (1615–1625 cm^{-1}): This band confirms the formation of the oxazole ring. It is often the most intense peak in the double-bond region.
- The C-O-C Ether Linkage (1240 cm^{-1} & 1050 cm^{-1}): The asymmetric (higher wavenumber) and symmetric (lower wavenumber) stretching of the oxygen atom embedded in the ring. This distinguishes the product from simple aniline derivatives.
- Impurity Alert (C=O): If the reaction conditions are too harsh (hydrolysis), the benzoxazole ring may convert to a benzoxazolone. This is immediately visible as a strong carbonyl peak at 1750–1780 cm^{-1} .

Visualization of Experimental Logic

Diagram 1: Synthesis Validation Workflow

This flowchart outlines the spectral checkpoints during the synthesis of **N-phenyl-1,3-benzoxazol-2-amine** from phenyl isothiocyanate and 2-aminophenol.

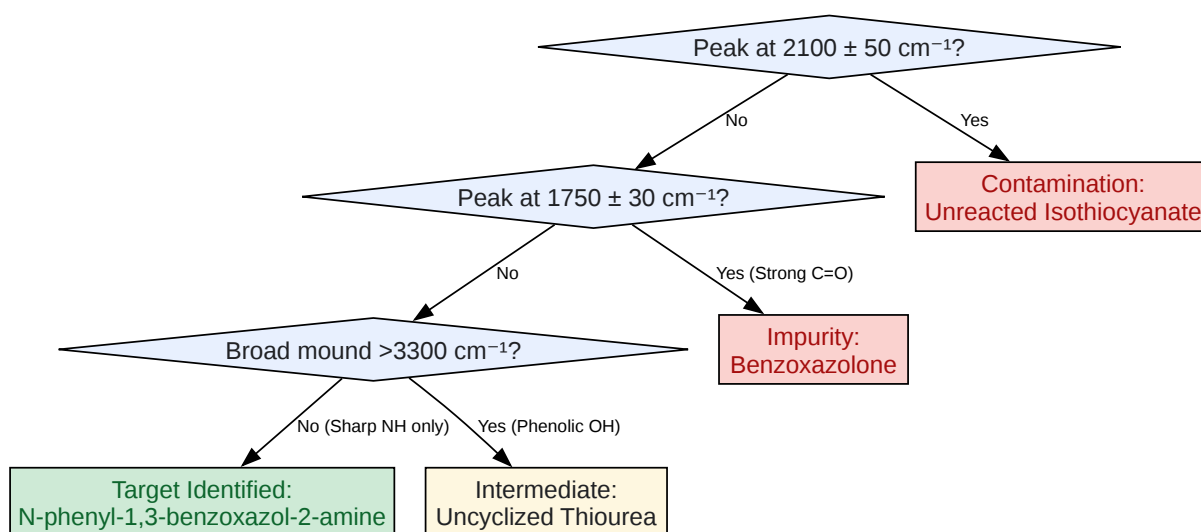


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Caption: Spectral evolution during synthesis. The disappearance of the 2100 cm⁻¹ peak and the absence of a 1750 cm⁻¹ carbonyl peak are the primary "Go/No-Go" quality gates.

Diagram 2: Spectral Assignment Logic Tree

A decision tree for researchers to rapidly classify their isolated solid based on FTIR data.



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Caption: Rapid diagnostic logic for identifying **N-phenyl-1,3-benzoxazol-2-amine** and distinguishing it from common synthetic artifacts.

Experimental Protocol: Solid-State Characterization

For drug development applications, reproducibility is paramount. The following protocol ensures consistent spectral acquisition.

A. Sample Preparation (KBr Pellet Method)

- Rationale: KBr pellets are preferred over ATR for this compound to avoid pressure-induced spectral shifts and to obtain higher resolution in the fingerprint region.
- Step 1: Dry the synthesized **N-phenyl-1,3-benzoxazol-2-amine** in a vacuum oven at 40°C for 4 hours to remove surface moisture (which interferes with the N-H region).
- Step 2: Mix 1–2 mg of the sample with ~100 mg of spectroscopic grade KBr (dried).
- Step 3: Grind intimately in an agate mortar until a fine, uniform powder is achieved.
- Step 4: Press into a transparent pellet using a hydraulic press (approx. 10 tons pressure for 2 minutes).

B. Instrument Parameters

- Range: 4000 cm^{-1} to 400 cm^{-1} .
- Resolution: 4 cm^{-1} (Standard) or 2 cm^{-1} (High Res for fingerprinting).
- Scans: Minimum 32 scans to improve Signal-to-Noise ratio.
- Background: Fresh KBr background taken immediately prior to sample measurement.

C. Data Processing

- Baseline Correction: Apply a multi-point baseline correction if the baseline drifts due to light scattering (common in pellets).

- Normalization: Normalize the C=N stretch (approx. 1620 cm^{-1}) to 1.0 absorbance units for easy overlay comparison with reference standards.

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